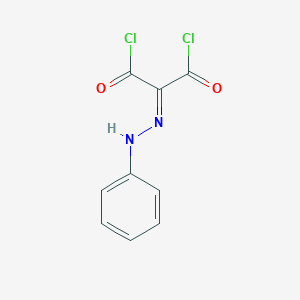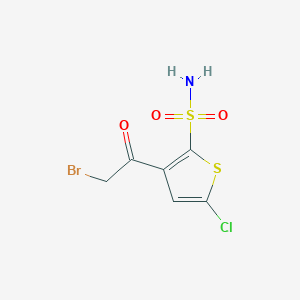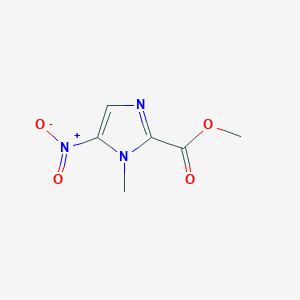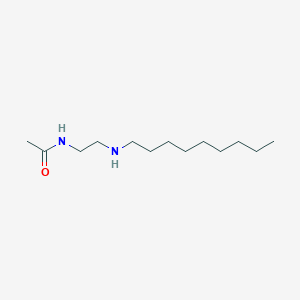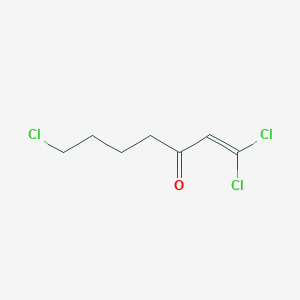
1,1,7-Trichloro-1-hepten-3-one
Vue d'ensemble
Description
1,1,7-Trichloro-1-hepten-3-one is a chemical compound with the molecular formula C7H9Cl3O . It has an average mass of 215.505 Da and a monoisotopic mass of 213.971893 Da .
Synthesis Analysis
The synthesis of 1,1,7-Trichloro-1-hepten-3-one involves the addition of 5-Chlorovaleroyl chloride to aluminium chloride in methylene chloride at room temperature . After stirring for 1 hour, 1,1-dichloroethylene is added . The mixture is then cooled under ice, and water is added dropwise . The solid material is filtered on Celite, and the filtrate is washed with water . The organic phase is dried and concentrated, and the residue is distilled in a rotary evaporator to yield 1,1,7-Trichloro-1-hepten-3-one .Molecular Structure Analysis
The molecular structure of 1,1,7-Trichloro-1-hepten-3-one consists of seven carbon atoms, nine hydrogen atoms, three chlorine atoms, and one oxygen atom . The structure can be viewed in 3D .Physical And Chemical Properties Analysis
1,1,7-Trichloro-1-hepten-3-one has a predicted density of 1.276±0.06 g/cm3 and a predicted boiling point of 268.2±40.0 °C .Applications De Recherche Scientifique
Synthesis and Intermediate Use
1,1,7-Trichloro-1-hepten-3-one is significant as an intermediate in the synthesis of various chemicals. For instance, its synthesis through addition and elimination reactions is essential in producing pyrazole herbicides. The high purity and yield of this product showcase its industrial relevance in chemical synthesis (Xie Liu-li, 2013).
Chemical Reactions and Modifications
This compound plays a role in diverse chemical reactions. For example, its interaction with diethylamine can selectively replace the allylic chlorine atom, demonstrating its reactivity and potential for modification in various chemical processes (T. Vasil’eva et al., 1973).
Radical Rearrangements
In studies focusing on radical rearrangements, 1,1,7-Trichloro-1-hepten-3-one shows its potential in forming less stable radicals through unusual migrations of hydrogen atoms. This aspect is crucial in understanding radical behavior in organic chemistry and can inform the synthesis of novel compounds (T. Vasil’eva et al., 1976).
Environmental and Agricultural Research
In environmental and agricultural sciences, derivatives of 1,1,7-Trichloro-1-hepten-3-one are used in developing immunoassays for detecting specific insecticide metabolites. This highlights its utility in environmental monitoring and safety evaluations (J. J. Manclús et al., 1996).
Organometallic Chemistry
This compound's derivatives are also significant in organometallic chemistry, as seen in the synthesis of trichlorostannanes. These compounds, with their unique structural properties, contribute to the field of organometallics, particularly in understanding coordination chemistry and molecular structures (J. Kobayashi et al., 2010).
Atmospheric Chemistry
It also finds relevance in atmospheric chemistry. Derivatives of 1,1,7-Trichloro-1-hepten-3-one, like 6-methyl-5-hepten-2-one, are studied for their reactions with atmospheric radicals. Understanding these reactions is vital for assessing atmospheric processes and pollutant behaviors (Anna M. Smith et al., 1996).
Propriétés
IUPAC Name |
1,1,7-trichlorohept-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3O/c8-4-2-1-3-6(11)5-7(9)10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMNPJGKBMARFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CC(=O)C=C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446081 | |
| Record name | 1,1,7-TRICHLORO-1-HEPTEN-3-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,7-Trichloro-1-hepten-3-one | |
CAS RN |
158355-41-0 | |
| Record name | 1,1,7-TRICHLORO-1-HEPTEN-3-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)
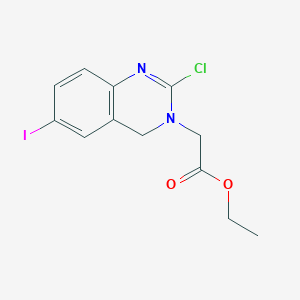
![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B173078.png)
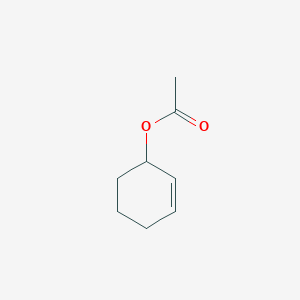
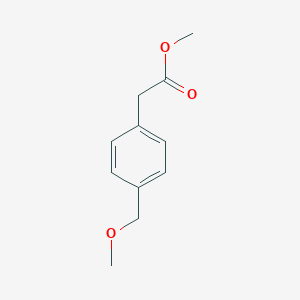
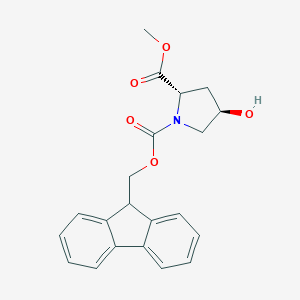
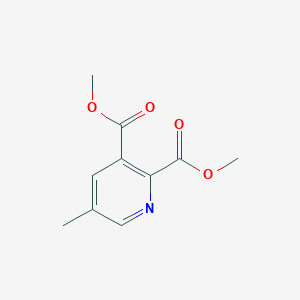
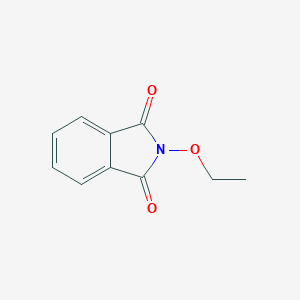
![1-(3-nitrophenyl)-3-(pyridin-4-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B173096.png)
![(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B173098.png)
